molecular formula C23H34Cl2N2O5S B1210731 Spiradoline mesylate CAS No. 87173-97-5

Spiradoline mesylate

カタログ番号 B1210731
CAS番号: 87173-97-5
分子量: 521.5 g/mol
InChIキー: FHEZDPDAYTVKKG-JLBKCEDKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Spiradoline mesylate (U-62066 mesylate) is an arylacetamide that acts as a highly selective kappa-opioid receptor (KOR) agonist . It has analgesic, diuretic, and antitussive effects . It produces subjective effects in animals similar to those of ketazocine and alazocine .


Synthesis Analysis

Spiradoline mesylate was synthesized with the intention of creating an analgesic that would retain its analgesic properties while avoiding the side effects, such as physical dependence and respiratory depression, associated with morphine .


Molecular Structure Analysis

The molecular structure of Spiradoline mesylate is complex. It is an arylacetamide and is highly selective for the kappa receptor . The enantiomers of Spiradoline were examined, and the (-)enantiomer was found to be responsible for the kappa agonist properties .


Chemical Reactions Analysis

Spiradoline mesylate is a selective kappa opioid receptor agonist . It has a Ki of 8.6 nM in guinea pigs . The Ki values of Spiradoline mesylate for μ and δ receptors are 252 nM and 9400 nM, respectively .


Physical And Chemical Properties Analysis

Spiradoline mesylate easily penetrates the blood-brain barrier and does not seem to have any significant active metabolites . In preclinical studies, Spiradoline has a short duration of action with a peak at around 30 min after administration .

科学的研究の応用

Analgesic Properties

Spiradoline mesylate is primarily recognized for its analgesic properties . As a kappa-opioid receptor agonist, it has been synthesized to offer pain relief while minimizing the side effects typically associated with mu receptor agonists like morphine, such as physical dependence and respiratory depression . Its efficacy as an analgesic has been well-documented in animal models, particularly in mice and rats.

Antitussive Effects

Research has also highlighted Spiradoline mesylate’s antitussive effects . In rat models, it has been shown to suppress cough reflexes, suggesting a potential application in treating cough-related conditions .

Neuroprotective Potential

Spiradoline mesylate has displayed neuroprotective properties in preclinical studies, particularly in animal models of ischemia. This suggests its possible use in protecting neuronal damage following strokes or other ischemic events .

Diuretic Activity

In human clinical trials, Spiradoline mesylate has demonstrated potent diuretic effects . This indicates its potential utility in managing conditions that benefit from diuresis, such as certain types of edema .

Cardiovascular Impact

Preclinical studies have suggested that Spiradoline mesylate may reduce blood pressure and heart rate, along with possible antiarrhythmic properties . However, these findings were not confirmed in clinical studies, indicating the need for further research in this area .

Psychiatric Applications

Due to its impact on dopaminergic neurotransmission, Spiradoline mesylate has been studied for its antipsychotic-like effects in animal behavioral tests. Additionally, at low doses, it was reported to decrease tics in patients with Tourette’s syndrome, suggesting potential applications in certain psychiatric conditions .

Sedation and Central Nervous System Effects

Spiradoline mesylate produces significant sedation , which is presumed to be due to its antihistamine properties. This effect, along with its influence on the central nervous system, has been observed in both preclinical and clinical settings .

Adverse Effects and Safety Profile

While Spiradoline mesylate had a reasonably good safety profile in preliminary studies, it has been associated with adverse effects such as diuresis, sedation, and dysphoria at doses lower than those needed for analgesic effects. This highlights the importance of dose optimization and monitoring when considering its applications .

Safety And Hazards

Although Spiradoline had promising effects in animal tests of analgesia and a reasonably good safety profile in preliminary studies, it did not replace morphine as an analgesic . The available clinical data suggest that Spiradoline produces disturbing adverse effects such as diuresis, sedation, and dysphoria at doses lower than those needed for analgesic effects .

将来の方向性

Future development of Spiradoline-like analgesic compounds should preferably focus on reducing unwanted effects on the central nervous system . Spiradoline, which is currently commercially available for preclinical research, might prove useful in some psychiatric conditions and possibly as a neuroprotective agent .

特性

IUPAC Name

2-(3,4-dichlorophenyl)-N-methyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30Cl2N2O2.CH4O3S/c1-25(21(27)14-16-5-6-17(23)18(24)13-16)19-7-9-22(8-4-12-28-22)15-20(19)26-10-2-3-11-26;1-5(2,3)4/h5-6,13,19-20H,2-4,7-12,14-15H2,1H3;1H3,(H,2,3,4)/t19-,20-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHEZDPDAYTVKKG-JLBKCEDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2(CCCO2)CC1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H]1CC[C@@]2(CCCO2)C[C@@H]1N3CCCC3)C(=O)CC4=CC(=C(C=C4)Cl)Cl.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34Cl2N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701007385
Record name Spiradoline mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701007385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiradoline mesylate

CAS RN

87173-97-5
Record name Spiradoline mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87173-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiradoline mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087173975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiradoline mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701007385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPIRADOLINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4E85084FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiradoline mesylate
Reactant of Route 2
Reactant of Route 2
Spiradoline mesylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Spiradoline mesylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Spiradoline mesylate
Reactant of Route 5
Reactant of Route 5
Spiradoline mesylate
Reactant of Route 6
Reactant of Route 6
Spiradoline mesylate

Q & A

Q1: What is the primary mechanism of action of spiradoline mesylate?

A: Spiradoline mesylate acts as a selective kappa-opioid receptor agonist. [, , ] This means it binds with high affinity to kappa-opioid receptors, primarily located in the brain and spinal cord, triggering a cascade of intracellular events. [, , ] You can find more information on the specifics of these studies at .

Q2: How does spiradoline mesylate affect dopamine levels in the brain?

A: Studies indicate that spiradoline mesylate can decrease dopamine release in specific brain regions, particularly the nucleus accumbens. [, ] This effect is thought to be a direct result of kappa-opioid receptor activation and may contribute to some of its observed behavioral effects. [, , ]

Q3: What are the potential neuroprotective properties of spiradoline mesylate?

A: Research suggests that spiradoline mesylate may offer neuroprotection against ischemic damage. In animal models of stroke, specifically gerbils subjected to cerebral ischemia, pretreatment with spiradoline mesylate significantly reduced neuronal death in the hippocampus, a brain region highly susceptible to ischemic injury. [, , ]

Q4: What cardiovascular effects have been observed with spiradoline mesylate?

A: Spiradoline mesylate has been shown to reduce blood pressure and heart rate in animal models. [, , ] These effects are thought to be mediated through kappa-opioid receptors located within the central nervous system, specifically the hippocampus. [] Notably, these effects appear to be consistent in both normotensive and hypertensive animal models. []

Q5: Does the structure of spiradoline mesylate degrade in aqueous solutions?

A: Research indicates that spiradoline mesylate can degrade in aqueous solutions, especially under elevated temperatures and in the presence of oxygen. [] One identified degradation product involves the formation of an imidazolidine ring within the molecule. []

Q6: How does spiradoline mesylate interact with mu-opioid receptors?

A: In contrast to its potent activation of kappa-opioid receptors, spiradoline mesylate demonstrates negligible interaction with mu-opioid receptors. [, ] This selectivity is a key feature differentiating it from other opioid agonists like morphine. []

Q7: What is the impact of spiradoline mesylate on norepinephrine release?

A: Studies have shown that spiradoline mesylate can inhibit the release of norepinephrine, a neurotransmitter involved in various physiological processes, including the regulation of blood pressure and pupil diameter. [] This effect is believed to be mediated through the activation of kappa-opioid receptors. []

Q8: How does spiradoline mesylate affect cAMP levels?

A: Research suggests that spiradoline mesylate can suppress cAMP (cyclic adenosine monophosphate) accumulation, a crucial signaling molecule involved in various cellular processes. [] This effect is likely linked to its interaction with kappa-opioid receptors and downstream signaling pathways. []

Q9: Does tolerance develop to the effects of spiradoline mesylate?

A: Studies investigating the chronic administration of spiradoline mesylate revealed persistent reductions in dopamine release without evidence of tolerance development. [] This suggests that sustained therapeutic effects might be achievable with continuous treatment. []

Q10: What are the limitations of spiradoline mesylate for clinical use?

A: Despite promising preclinical findings, clinical development of spiradoline mesylate as a therapeutic agent has been hindered by its side effect profile. These undesirable effects, including diuresis, sedation, and dysphoria, occur at doses lower than those required for analgesia, limiting its therapeutic window and potential clinical applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。